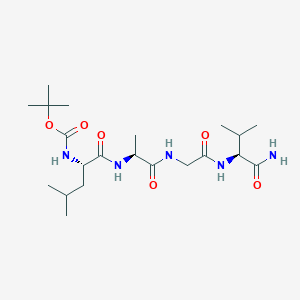
N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide is a compound that belongs to the class of peptides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest in various fields of research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide typically involves the stepwise coupling of amino acids. The tert-butoxycarbonyl group is introduced to protect the amine group of the amino acids during the synthesis. The general steps include:
Protection of Amino Acids: The amino acids are protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated peptide synthesizers are often used to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like TFA or HCl.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Substitution Reactions: Introduction of different functional groups at specific positions on the peptide chain.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with catalysts like NHS or HOBt.
Substitution: Various nucleophiles and electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified peptides with new functional groups .
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the amine functionality, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in further biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-arginine
- N-(tert-Butoxycarbonyl)-L-ornithine
- N-(tert-Butoxycarbonyl)ethanolamine
Uniqueness
N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide is unique due to its specific sequence of amino acids and the presence of the Boc protecting group. This combination allows for selective modifications and applications in various fields of research .
Properties
CAS No. |
73674-48-3 |
|---|---|
Molecular Formula |
C21H39N5O6 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C21H39N5O6/c1-11(2)9-14(25-20(31)32-21(6,7)8)19(30)24-13(5)18(29)23-10-15(27)26-16(12(3)4)17(22)28/h11-14,16H,9-10H2,1-8H3,(H2,22,28)(H,23,29)(H,24,30)(H,25,31)(H,26,27)/t13-,14-,16-/m0/s1 |
InChI Key |
RONONPQHJHRMAH-DZKIICNBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)

![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)
![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)
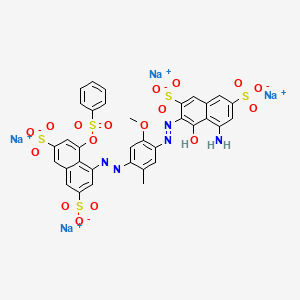

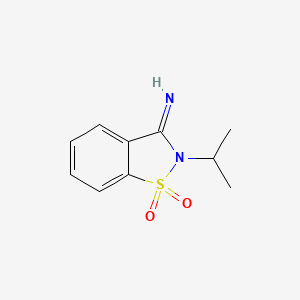
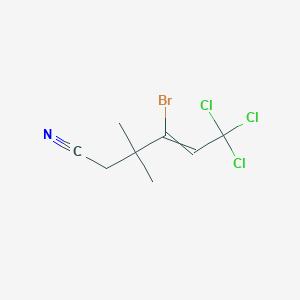
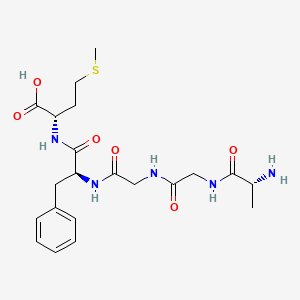
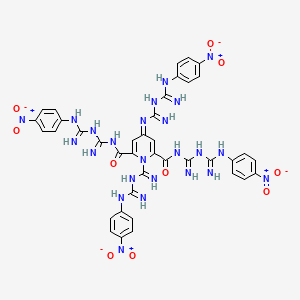
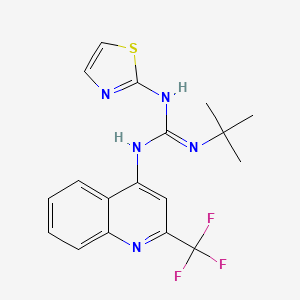

![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)
![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
